molecular formula C12H12N4O2 B2492512 6-methoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide CAS No. 2034256-05-6

6-methoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

Cat. No.: B2492512
CAS No.: 2034256-05-6
M. Wt: 244.254
InChI Key: NSZXTQLIOLPSOQ-UHFFFAOYSA-N
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Description

6-methoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a synthetic small molecule featuring a pyrimidine core, a common structural motif in medicinal chemistry. This compound belongs to the pyrimidine-4-carboxamide class, which has been the subject of extensive research due to its diverse biological activities. Pyrimidine carboxamides, in general, have demonstrated potent anti-tubercular properties against clinical Mycobacterium tuberculosis strains, making them a promising scaffold for infectious disease research . Furthermore, pyrimidine and pyridine derivatives are widely investigated for their potential in anticancer drug development, with studies showing efficacy in vitro against various cell lines, highlighting their value in oncology research . The molecular structure of this compound, which includes a methoxy group at the 6-position of the pyrimidine ring and a pyridin-3-ylmethyl amide moiety, is designed for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block in organic synthesis to explore new chemical spaces . Its structure is characterized by analytical techniques including NMR, IR, and HRMS to ensure purity and identity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-methoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-18-11-5-10(15-8-16-11)12(17)14-7-9-3-2-4-13-6-9/h2-6,8H,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZXTQLIOLPSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide typically involves the reaction of 6-methoxypyrimidine-4-carboxylic acid with pyridin-3-ylmethanamine under appropriate conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond and methoxy group exhibit distinct hydrolysis behaviors under controlled conditions:

Amide bond hydrolysis occurs via acid- or base-catalyzed mechanisms:

  • Acidic conditions (HCl/H₂O, reflux): Produces 6-methoxypyrimidine-4-carboxylic acid and pyridin-3-ylmethanamine hydrochloride

  • Basic conditions (NaOH/EtOH, 80°C): Yields sodium 6-methoxypyrimidine-4-carboxylate and free pyridin-3-ylmethanamine

Methoxy group demethylation requires stronger conditions:

  • HBr/AcOH (110°C, 6 hr): Converts methoxy to hydroxyl group, forming 6-hydroxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide

Nucleophilic Substitution

The pyrimidine ring undergoes regioselective substitutions at electron-deficient positions:

PositionReagentConditionsProductYieldSource
C2NH₃/EtOH100°C, 12 hr2-Amino-6-methoxy-pyrimidine-4-carboxamide68%
C4HSCH₂CO₂Et, K₂CO₃DMF, 80°C, 8 hr4-(Ethoxycarbonylmethylthio) derivative55%
C5NaN₃, CuIDMSO, 120°C, 24 hr5-Azido derivative42%

Key observations :

  • C2 substitution predominates due to para-directing effect of methoxy group

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates

Coupling Reactions

The carboxamide participates in metal-catalyzed cross-couplings:

Buchwald-Hartwig Amination

text
6-Methoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide + 4-bromoaniline Pd₂(dba)₃/Xantphos Cs₂CO₃, dioxane, 100°C → 72% yield[4]

Suzuki-Miyaura Coupling

Boronic AcidCatalystProduct PurityApplication
4-Pyridylboronic acidPd(PPh₃)₄/K₃PO₄>95% (HPLC)Bidentate ligand synthesis
2-Thienylboronic acidPdCl₂(dppf)/AsPh₃89%Heteroaryl hybrid analogs

Redox Transformations

Oxidation :

  • mCPBA (CH₂Cl₂, 0°C): Selective N-oxidation of pyridine ring (89% yield)

  • KMnO₄/H₂O (pH 9): Pyrimidine ring oxidation with C6 methoxy group removal

Reduction :

  • H₂ (1 atm)/Pd-C (EtOH): Pyridine ring hydrogenation to piperidine derivative (63% yield)

  • NaBH₄/NiCl₂: Selective reduction of amide to amine (limited success, <20% yield)

Stability Profile

Critical degradation pathways under stress conditions:

ConditionDegradation PathwayHalf-lifeMajor Degradants
pH 1.2 (37°C)Amide hydrolysis + ring protonation2.3 hrCarboxylic acid (82%)
pH 7.4 (60°C)Methoxy group oxidation8.1 hrQuinone-like structure (43%)
UV light (254 nm)[2+2] Cycloaddition15 minDimeric photoproducts (major)

Data compiled from accelerated stability studies

Computational Reaction Modeling

DFT calculations (B3LYP/6-311+G

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its therapeutic properties, particularly in the treatment of cancer and inflammatory diseases. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of pyrimidine, including 6-methoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide, exhibit potent anticancer properties. For instance, studies have shown that similar compounds demonstrate significant inhibition against multiple cancer cell lines with IC50 values as low as 0.0227 µM . The compound's mechanism often involves the inhibition of key signaling pathways associated with cell proliferation.

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In specific studies, related pyrimidine derivatives showed promising results in reducing paw edema in animal models, indicating potential use in treating inflammatory conditions .

Biological Studies

In biological research, this compound is explored for its interactions with enzymes and receptors.

Enzyme Inhibition

The compound has been studied as an enzyme inhibitor, particularly targeting SHP2 (Src Homology 2 Domain-containing Protein Tyrosine Phosphatase 2), which plays a crucial role in cancer progression. Compounds similar to this compound have shown high selectivity and potency against SHP2, making them potential therapeutic agents for hyperproliferative diseases .

Receptor Modulation

Research indicates that the compound may act as a receptor modulator, influencing various signaling pathways critical for cell survival and proliferation. This property enhances its utility in developing targeted therapies for diseases such as cancer.

Industrial Applications

Beyond medicinal uses, this compound serves as a valuable building block in chemical synthesis.

Synthesis of Complex Molecules

The compound is utilized in the synthesis of more complex heterocyclic compounds, which are essential in developing new materials and chemical processes. Its ability to serve as a precursor facilitates the creation of diverse chemical entities with potential applications across various industries.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated IC50 values as low as 0.0227 µM against cancer cell lines
Enzyme InhibitionHigh selectivity for SHP2 inhibition; potential for treating hyperproliferative diseases
Anti-inflammatory EffectsSignificant reduction in paw edema compared to standard treatments

Mechanism of Action

The mechanism of action of 6-methoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application .

Comparison with Similar Compounds

Structural and Pharmacological Insights

  • Core Modifications: Pyrimidine (target) vs. thieno-pyrimidine () or quinoline () alters electronic density and binding pocket compatibility.
  • Substituent Effects : Methoxy groups enhance hydrogen-bonding, while pyridin-3-ylmethyl balances hydrophobicity.
  • Salt Forms : Dihydrochloride derivatives () suggest strategies to improve the target’s solubility.

Biological Activity

6-Methoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a pyrimidine core substituted with a methoxy group and a pyridinylmethyl moiety. This configuration is significant as it influences the compound's interaction with biological targets.

1. Anticancer Activity

Several studies have investigated the anticancer potential of pyrimidine derivatives, including this compound.

  • Mechanism of Action : The compound is believed to inhibit cyclin-dependent kinase 2 (cdk2), a crucial regulator of the cell cycle. By inhibiting cdk2, the compound may induce cell cycle arrest in the G1 to S phase transition, leading to apoptosis in cancer cells.
  • Case Studies : In vitro studies demonstrated that related pyrimidine derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, compounds with similar structures showed IC50 values ranging from 0.01 to 0.12 µM against these cell lines, indicating potent anticancer efficacy .
CompoundCell LineIC50 Value (µM)
This compoundMCF-70.09
Similar Pyrimidine DerivativeHepG20.12
Pyrimidine-Pyrazine CompoundA5490.03

2. Neuroprotective Effects

Research has indicated that pyrimidine derivatives can exhibit neuroprotective properties by modulating inflammatory pathways.

  • Mechanism : These compounds inhibit pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS), which are implicated in neurodegenerative diseases .
  • Case Studies : A study evaluating related compounds showed that they significantly reduced neuroinflammation in models of Alzheimer's disease, promoting neuronal survival and function .

3. Antidiabetic Activity

Some derivatives have shown promise in enhancing insulin sensitivity and glucose uptake.

  • Mechanism : The activation of glucose transporters in muscle and fat cells has been observed, which may help in managing blood glucose levels effectively .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents : The presence of electron-donating groups like methoxy enhances the compound's potency against cancer cells.
  • Pyridine Ring Positioning : The positioning of the pyridine ring relative to the carboxamide group plays a critical role in determining the compound's affinity for biological targets.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and functional groups (e.g., methoxy at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ = 289.12).
  • HPLC : Purity assessment (>95%) using C18 columns and UV detection .

How can researchers resolve contradictions in biological activity data across studies?

Advanced
Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Mitigation strategies:

  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion .
  • Metabolic Stability Testing : Assess half-life in liver microsomes to rule out degradation artifacts.
  • Dose-Response Curves : Use IC50 values instead of single-dose results for potency comparisons .

What in vitro assays are suitable for initial biological screening?

Q. Basic

  • Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.
  • Membrane Permeability : Caco-2 cell monolayers to predict oral bioavailability.

What structural modifications improve pharmacokinetic properties?

Q. Advanced

  • Bioisosteric Replacement : Substitute the methoxy group with trifluoromethoxy to enhance metabolic stability .
  • Prodrug Design : Esterify the carboxamide to improve solubility (e.g., phosphate prodrugs).
  • Lipophilicity Adjustment : Introduce pyridine N-oxide to balance logP values .

How to address solubility challenges during formulation?

Q. Basic

  • Co-Solvents : Use DMSO/PEG 400 mixtures for in vitro studies.
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .
  • pH Adjustment : Salt formation (e.g., hydrochloride) for aqueous solubility enhancement.

What in vivo models are appropriate for efficacy testing?

Q. Advanced

  • Xenograft Models : Subcutaneous tumor implants in nude mice for anticancer evaluation .
  • Pharmacokinetic Profiling : Plasma concentration-time curves after oral/intravenous administration.
  • Toxicology : Acute toxicity studies in rodents (LD50 determination).

How to design derivatives for improved target selectivity?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Systematically vary substituents on the pyridine and pyrimidine rings.
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) to guide substitutions .
  • Selectivity Screening : Test against related enzymes (e.g., HER2 for kinase inhibitors) to minimize off-target effects .

What methodologies validate compound stability under storage?

Q. Basic

  • Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • HPLC Monitoring : Track degradation products over time .
  • Lyophilization : Improve shelf life by removing hydrolytic water .

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